molecular formula C23H18ClN3O2 B302860 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No. B302860
M. Wt: 403.9 g/mol
InChI Key: WEWLEHLJTQIKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess significant anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, it has been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are numerous future directions for research on 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One area of interest is the development of novel drug delivery systems that can enhance the efficacy and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states. Finally, there is a need for more extensive in vivo studies to determine the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the condensation of 4-chlorobenzoyl chloride with 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole, followed by the reaction of the resulting product with 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in the presence of a base. The final product is obtained through purification and isolation.

Scientific Research Applications

The potential applications of 2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in scientific research are numerous. One of the primary areas of interest is its use in drug development, particularly for the treatment of cancer and other diseases. This compound has been shown to exhibit significant anti-cancer activity in various in vitro and in vivo studies.

properties

Product Name

2-(4-chlorophenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O2/c1-15-4-2-5-17(12-15)22-26-27-23(29-22)18-6-3-7-20(14-18)25-21(28)13-16-8-10-19(24)11-9-16/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

WEWLEHLJTQIKJA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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